Tetrazine-PEG5-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

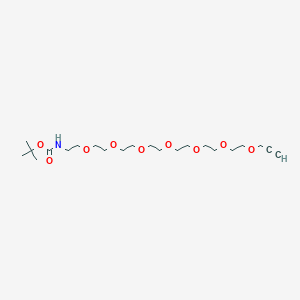

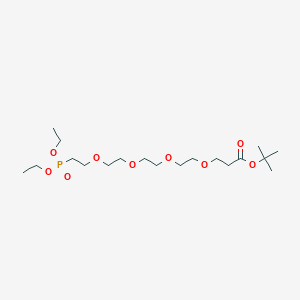

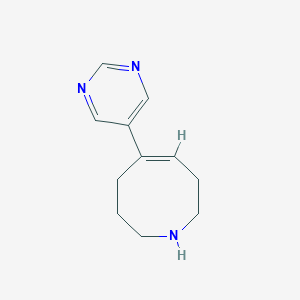

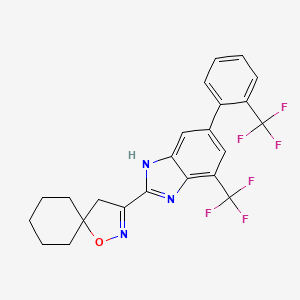

Tetrazine-PEG5-NHS ester is a compound that features a tetrazine moiety linked to a polyethylene glycol (PEG) chain with five ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines and trans-cyclooctenes, forming stable covalent bonds .

Aplicaciones Científicas De Investigación

Tetrazine-PEG5-NHS ester is extensively used in various scientific research fields:

Chemistry: Utilized in click chemistry for the synthesis of complex molecules and bioconjugates.

Biology: Used for labeling and modifying biomolecules such as proteins, peptides, and nucleic acids.

Medicine: Employed in the development of targeted drug delivery systems and diagnostic imaging agents.

Industry: Applied in the production of advanced materials and nanotechnology

Mecanismo De Acción

Target of Action

Tetrazine-PEG5-NHS ester is primarily used as a PROTAC linker . It is a click chemistry reagent that contains a Tetrazine group, which can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .

Mode of Action

The compound has an N-hydroxysuccinimide (NHS) ester that can react with primary amines . It also contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups . This allows it to effectively link different biomolecules together.

Biochemical Pathways

This compound is often used for the modification of proteins, peptides, or amine-modified oligonucleotides with a tetrazine moiety . This modification can affect various biochemical pathways depending on the specific proteins, peptides, or oligonucleotides that are being modified.

Pharmacokinetics

The compound’s aqueous solubility is substantially enhanced by a hydrophilic polyethylene glycol (peg) spacer arm , which could potentially impact its bioavailability.

Result of Action

The primary result of this compound’s action is the modification of proteins, peptides, or amine-modified oligonucleotides with a tetrazine moiety . This can lead to changes in the function or behavior of these biomolecules, depending on the specifics of the modification.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction with primary amines and TCO groups can be incubated at room temperature for 30 minutes or on ice for 2 hours . Additionally, the compound’s solubility and reactivity may be affected by the pH and temperature of the environment .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Tetrazine-PEG5-NHS ester plays a crucial role in biochemical reactions due to its ability to form stable covalent bonds with primary amines. This property allows it to interact with a variety of biomolecules, including proteins, peptides, and amine-modified oligonucleotides . The compound’s tetrazine moiety is highly reactive towards trans-cyclooctenes, enabling rapid and efficient ligation reactions . This makes this compound an excellent choice for applications such as protein labeling, antibody conjugation, and the synthesis of bioconjugates .

Cellular Effects

This compound has been shown to influence various cellular processes. When used to label proteins or peptides, it can affect cell signaling pathways and gene expression by modifying key biomolecules involved in these processes . Additionally, the compound’s ability to form stable conjugates with cellular proteins can impact cellular metabolism by altering the function and localization of these proteins . Studies have demonstrated that this compound can be used to track and visualize cellular processes, providing valuable insights into cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with primary amines to form stable amide bonds . This reaction is facilitated by the presence of the N-hydroxysuccinimide (NHS) ester group, which activates the carboxyl group for nucleophilic attack by the amine . The tetrazine moiety of the compound undergoes an inverse electron demand Diels-Alder reaction with trans-cyclooctenes, resulting in the formation of a stable covalent bond . This mechanism allows for the efficient and selective labeling of biomolecules, making this compound a powerful tool for biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is known to be moisture-sensitive, and its NHS ester group can hydrolyze in the presence of water, reducing its reactivity . To maintain its effectiveness, it is recommended to store this compound under an inert atmosphere and prepare stock solutions immediately before use . Long-term studies have shown that the compound remains stable for several days when stored in anhydrous solvents, but its reactivity decreases over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to label and track biomolecules without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential disruption of cellular function and metabolism . It is important to carefully optimize the dosage to achieve the desired labeling efficiency while minimizing any toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with primary amines and trans-cyclooctenes . The compound’s NHS ester group facilitates the formation of amide bonds with primary amines, while the tetrazine moiety undergoes a Diels-Alder reaction with trans-cyclooctenes . These interactions enable the efficient labeling and modification of biomolecules, which can impact metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins . The compound’s PEG spacer arm enhances its solubility and stability, allowing it to be efficiently transported to target sites . Once inside the cell, this compound can localize to specific compartments or organelles, where it can interact with target biomolecules . This targeted distribution is crucial for its effectiveness in labeling and modifying cellular proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . For example, this compound may localize to the cytoplasm, nucleus, or other organelles, depending on the nature of the biomolecules it interacts with . This subcellular localization is essential for its role in modifying and labeling proteins and other biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG5-NHS ester typically involves the following steps:

Formation of Tetrazine Moiety: The tetrazine ring is synthesized through a series of reactions starting from hydrazine derivatives and nitriles.

PEGylation: The tetrazine moiety is then linked to a PEG chain through a series of coupling reactions.

NHS Esterification:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Tetrazine: Large-scale synthesis of the tetrazine moiety using optimized reaction conditions to ensure high yield and purity.

PEGylation in Bulk: Coupling the tetrazine moiety with PEG chains in large reactors.

NHS Esterification: Introducing the NHS ester group in large batches, followed by purification steps such as crystallization or chromatography to obtain the final product.

Types of Reactions:

Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.

Click Chemistry Reactions: The tetrazine moiety undergoes inverse electron-demand Diels-Alder reactions with trans-cyclooctenes, forming stable covalent bonds.

Common Reagents and Conditions:

Primary Amines: React with the NHS ester group under mild conditions (pH 7-9) to form amide bonds.

Trans-Cyclooctenes: React with the tetrazine moiety under ambient conditions to form stable adducts.

Major Products:

Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Stable Adducts: Formed from the reaction of the tetrazine moiety with trans-cyclooctenes

Comparación Con Compuestos Similares

Methyltetrazine-NHS ester: Similar in structure but contains a methyl group on the tetrazine ring, resulting in slower reaction kinetics compared to hydrogen-substituted tetrazines.

Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: Another click chemistry reagent but with different reactivity and applications.

Azido-dPEG4-NHS ester: Used for azide-alkyne cycloaddition reactions, offering an alternative bioconjugation strategy

Uniqueness: Tetrazine-PEG5-NHS ester is unique due to its exceptionally fast reaction kinetics with trans-cyclooctenes and its enhanced aqueous solubility provided by the PEG spacer arm. This makes it highly efficient and versatile for various bioconjugation and click chemistry applications .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O10/c34-23(28-19-21-1-3-22(4-2-21)27-31-29-20-30-32-27)7-9-38-11-13-40-15-17-42-18-16-41-14-12-39-10-8-26(37)43-33-24(35)5-6-25(33)36/h1-4,20H,5-19H2,(H,28,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPHIQYIPUTDJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.